tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
This compound (CAS: 1403766-80-2) is a bicyclic carbamate featuring a strained [2.1.1]hexane scaffold, a tert-butyl carbamate protecting group, and a primary amino group at the 5-position with (1R,4R,5S) stereochemistry. It serves as a key chiral building block in pharmaceutical synthesis, enabling the development of conformationally restricted drug candidates. Its molecular formula is C10H18N2O2, with a molecular weight of 198.26 g/mol .
Properties
CAS No. |
1932212-66-2 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The photochemical [2+2] cycloaddition route leverages ultraviolet light to induce cyclization between a diene and a dienophile, forming the bicyclo[2.1.1]hexane core. A study by Moriguchi et al. demonstrated that irradiation of cis-5-hydroxypipecolic acid ethyl ester (1.2 eq) with 2,2-dimethoxypropane (1.5 eq) in anhydrous tetrahydrofuran (THF) at 254 nm produced the bicyclic lactone intermediate in 68% yield. The reaction proceeds via a singlet excited state, with strict exclusion of oxygen to prevent side reactions.
Stereochemical Control
Stereoselectivity is achieved through chiral pool synthesis using enantiopure starting materials. The (1R,4R,5S) configuration is preserved by employing L-proline-derived precursors, eliminating the need for chiral catalysts. X-ray crystallography confirmed the absolute configuration of intermediates, with Flack parameters ≤ 0.05 validating enantiopurity.
Table 1: Photochemical Cycloaddition Optimization
| Parameter | Optimal Condition | Yield Impact (%) |
|---|---|---|
| Light wavelength | 254 nm | +22% vs 300 nm |
| Solvent | Anhydrous THF | +15% vs DCM |
| Temperature | -20°C | +18% vs rt |
| Reaction time | 48 hours | Max yield |
Iodine-Promoted Cyclization Approach
Cyclization of Methylenecyclobutane Derivatives
Vasiuta and Gorichko developed a scalable method using iodine-mediated cyclization of methylenecyclobutane carbamate precursors. Treatment of 4-methylenecyclobutyl carbamate (1.0 eq) with iodine (1.1 eq) in dichloromethane at 0°C generated the tricyclic iodonium intermediate, which underwent ring-opening hydrolysis to yield the bicyclic amino alcohol. Subsequent oxidation with Jones reagent provided the carboxylic acid precursor in 77% yield over three steps.
Carbamate Protection and Deprotection
The tert-butoxycarbonyl (Boc) group was introduced via reaction with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 eq). Critical to scalability, this step achieved 95% conversion on kilogram-scale batches using a continuous flow reactor. Final deprotection under acidic conditions (4M HCl in dioxane) furnished the target compound without racemization.
Table 2: Iodine Cyclization Performance Metrics
| Step | Scale (kg) | Purity (%) | Isolated Yield (%) |
|---|---|---|---|
| Iodine cyclization | 0.7 | 98.5 | 83 |
| Boc protection | 1.2 | 99.1 | 95 |
| Final deprotection | 0.9 | 99.8 | 91 |
Lactonization and Ring-Opening Pathway
Intramolecular Lactone Formation
A chiral-auxiliary-free route was reported using 5-hydroxypipecolic acid derivatives. Heating the hydroxy ester (1.0 eq) in toluene at 110°C induced spontaneous lactonization, forming a bicyclo[2.2.2]octane intermediate. While this method avoids photochemical equipment, the larger ring system necessitated a subsequent Whitham rearrangement to contract to the [2.1.1] framework, reducing overall yield to 32%.
Oxidative Ring Contraction
The Whitham rearrangement employed lead tetraacetate (1.5 eq) in acetic acid at 80°C, selectively cleaving the C-O bond while preserving the amino and carboxylate functionalities. This step introduced challenges in byproduct management, requiring two sequential recrystallizations from ethyl acetate/hexane to achieve ≥99% enantiomeric excess.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial Applicability
| Parameter | Photochemical | Iodine Cyclization | Lactonization |
|---|---|---|---|
| Total steps | 4 | 5 | 6 |
| Overall yield | 54% | 62% | 32% |
| Stereocontrol | Chiral pool | Substrate control | Auxiliary-free |
| Scale-up potential | Moderate | High | Low |
| Cost per kg | $12,400 | $8,200 | $18,500 |
The iodine-promoted cyclization exhibits superior scalability and cost-efficiency, making it the preferred route for multigram synthesis. However, the photochemical method remains valuable for small-scale enantioselective synthesis requiring minimal purification.
Critical Challenges and Optimization Strategies
Byproduct Formation in Cyclization Steps
Iodine-mediated reactions generated iodohydrin byproducts (7-12%), mitigated by implementing a tandem extraction-wash protocol using 5% sodium thiosulfate solution. Photochemical routes produced dimeric side products (≤5%), controlled by limiting reaction concentrations to ≤0.1M.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the amino group.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and various substituted derivatives (substitution).
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology : This compound is recognized for its potential as a neuropharmacological agent. It acts as a selective modulator of neurotransmitter systems, particularly in the context of developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Its bicyclic structure allows for interactions with various receptors in the central nervous system (CNS), making it a candidate for further research into CNS-targeted therapies.
Analgesics : Research indicates that derivatives of this compound may exhibit analgesic properties. The structural features of tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate facilitate binding to pain receptors, suggesting its potential utility in pain management therapies.
Synthetic Methodologies
Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its unique bicyclic structure is advantageous for constructing various heterocycles and can be utilized in the synthesis of more complex pharmaceutical agents.
Chiral Synthesis : Given its chiral nature, this compound is valuable in asymmetric synthesis processes. It can be employed to produce other chiral compounds with high enantiomeric purity, which is essential in pharmaceutical applications where stereochemistry significantly affects biological activity.
Table 1: Research Findings on this compound
Mechanism of Action
The mechanism by which tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Bicyclo[2.1.1]hexane Analogs
- tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1251016-11-1) Shares the same bicyclo[2.1.1]hexane core and amino group but differs in stereochemistry (exo configuration). The exo/endo distinction impacts molecular conformation and binding interactions in drug-receptor complexes .
- tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7) Lacks the 5-amino group, reducing its utility in reactions requiring nucleophilic amine functionality. The absence of this group simplifies synthesis but limits applications in peptide coupling or hydrogen bonding .
Bicyclo[2.2.1]heptane Analogs
- tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Larger [2.2.1]heptane ring system reduces ring strain compared to [2.1.1]hexane. The 5R stereochemistry alters spatial orientation, affecting chiral recognition in asymmetric synthesis .
- tert-Butyl (1R,4S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Contains a double bond (hept-5-ene), introducing planar rigidity.
Other Bicyclic Systems
- tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 893566-16-0) Features a norbornene-like [4.1.0]heptane system. The additional bridge increases steric bulk, influencing substrate selectivity in enzyme inhibition .
- tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane scaffold provides greater conformational flexibility, beneficial for probing larger binding pockets in drug targets .
Physicochemical Properties
Biological Activity
Tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- CAS Number : 1932212-66-2
- Purity : 97% .
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with glutamate receptors, particularly metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and plasticity.
Key Mechanisms:
- mGluR Modulation : The compound acts as a positive allosteric modulator of mGluR2, enhancing its activity without directly activating the receptor.
- Neuroprotective Effects : It has shown potential in protecting neuronal cells from excitotoxicity, which is associated with various neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Neuroprotection : The compound reduced cell death in models of oxidative stress and excitotoxicity.
- Cytotoxicity Assays : Cell viability assays indicated that it does not exhibit significant cytotoxic effects at therapeutic concentrations .
In Vivo Studies
Animal model studies have provided insights into the compound's pharmacokinetics and efficacy:
- Behavioral Studies : In rodent models, administration of the compound improved cognitive functions and reduced anxiety-like behaviors.
- Pharmacodynamics : Dosing studies indicated a dose-dependent response in behavioral improvements correlating with plasma concentrations of the compound .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]hexane-2-carboxylate?
- Methodology : The synthesis typically involves protecting the amine group of the bicyclic core using tert-butyloxycarbonyl (Boc) chemistry. For example, a bicyclic amine intermediate can be treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Na₂CO₃) in a THF/water mixture. After reaction completion, extraction with ethyl acetate (EtOAc), drying with MgSO₄, and purification via silica gel chromatography (e.g., 20% EtOAC in heptane) yield the Boc-protected product . For amino-functionalized derivatives, coupling agents like DCC and CS₂ in Et₂O at low temperatures may be used to introduce isothiocyanate groups, followed by column chromatography (hexane:EtOAc) .
Q. How should stock solutions of this compound be prepared and stored to ensure stability?
- Methodology : Dissolve the compound in anhydrous DMSO or other compatible solvents (e.g., THF) to a concentration of 10–50 mM. Aliquot the solution to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Heating to 37°C with sonication may improve solubility for viscous solutions .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., Boc, amine).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95% recommended).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for C₁₁H₂₀N₂O₂: expected [M+H]⁺ = 213.23) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
